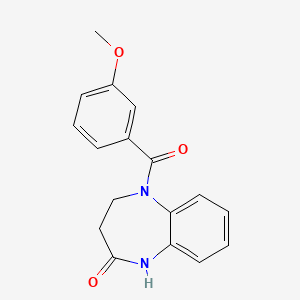
N-(2-chloro-5-(trifluoromethyl)phenyl)-5-phenyloxazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-5-phenyloxazole-2-carboxamide, also known as GSK-J4, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in epigenetic research. The compound was first synthesized in 2013 by researchers at GlaxoSmithKline and has since been widely used in various studies.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The trifluoromethyl (TFM, -CF₃) group in this compound has attracted attention due to its impact on pharmacological activities. Several FDA-approved drugs over the past 20 years incorporate the TFM group as a pharmacophore . Researchers have investigated the synthesis and uses of this compound for various diseases and disorders. Its potential applications include:
Organic Transformations and Catalysis
The 3,5-bis(trifluoromethyl)phenyl motif is widely used in promoting organic transformations. It plays a crucial role in H-bond catalysts, enabling efficient reactions in synthetic chemistry .
Fungicidal Activity
Structural modifications of this compound impact fungicidal activity. For instance, the optimal pyridine and pyrimidine groups enhance its effectiveness against fungal pathogens .
Buchwald-Hartwig Amination and Coupling Reactions
Efficient synthetic methods have been developed for 2-chloro-5-trifluoromethoxypyrazine, a related compound. It serves as a valuable building block for various chemical transformations .
Agrochemicals and Materials Science
While specific studies on this compound’s applications in agrochemicals and materials science are limited, its unique functional groups may find utility in these fields.
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O2/c18-12-7-6-11(17(19,20)21)8-13(12)23-15(24)16-22-9-14(25-16)10-4-2-1-3-5-10/h1-9H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZQLGUQNQMCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(trifluoromethyl)phenyl)-5-phenyloxazole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Chlorophenyl)-N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2589651.png)
![N-(3-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2589652.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2589653.png)
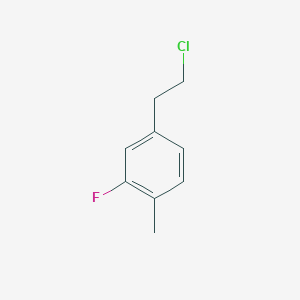
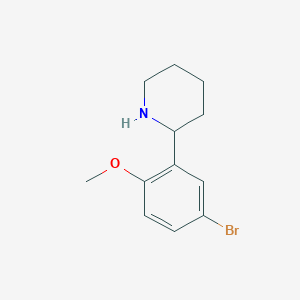


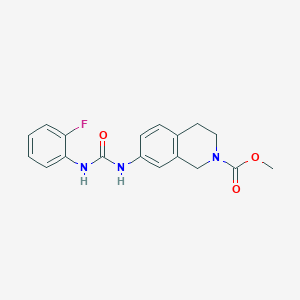
![3-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2589668.png)

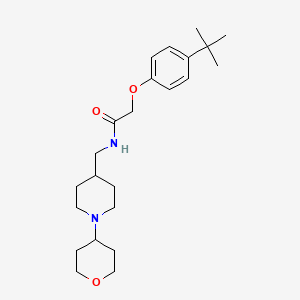
![N-[1-(benzotriazol-1-ylmethyl)pyridin-2-ylidene]benzamide](/img/structure/B2589672.png)
![methyl 3-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-4-methoxybenzoate](/img/structure/B2589673.png)
